3-(Thiophen-3-yl)-1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidine
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Overview
Description
3-(Thiophen-3-yl)-1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidine is a synthetic organic compound that features a pyrrolidine ring substituted with a thiophene group and a trifluoropropylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophen-3-yl)-1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving an appropriate amine and a dihaloalkane.
Introduction of the Thiophene Group: The thiophene group can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Attachment of the Trifluoropropylsulfonyl Group: The trifluoropropylsulfonyl group can be introduced via a sulfonylation reaction using a trifluoropropylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(Thiophen-3-yl)-1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrrolidine ring can be reduced to form the corresponding amine.
Substitution: The trifluoropropylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Amines derived from the pyrrolidine ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Thiophen-3-yl)-1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials, such as organic semiconductors or polymers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-(Thiophen-3-yl)-1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoropropylsulfonyl group can enhance the compound’s lipophilicity and metabolic stability, while the thiophene and pyrrolidine rings can contribute to binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
3-(Thiophen-3-yl)pyrrolidine: Lacks the trifluoropropylsulfonyl group, resulting in different chemical and biological properties.
1-(Trifluoropropylsulfonyl)pyrrolidine:
Thiophene derivatives: Compounds with similar thiophene rings but different substituents, leading to varied properties and uses.
Uniqueness
3-(Thiophen-3-yl)-1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidine is unique due to the combination of the thiophene ring, pyrrolidine ring, and trifluoropropylsulfonyl group
Properties
IUPAC Name |
3-thiophen-3-yl-1-(3,3,3-trifluoropropylsulfonyl)pyrrolidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO2S2/c12-11(13,14)3-6-19(16,17)15-4-1-9(7-15)10-2-5-18-8-10/h2,5,8-9H,1,3-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSIPUCGVYAQQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CSC=C2)S(=O)(=O)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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